molecular formula C5H6N2NaO2 B13719082 Imidazole-4-acetic acid sodium

Imidazole-4-acetic acid sodium

Katalognummer: B13719082
Molekulargewicht: 149.10 g/mol
InChI-Schlüssel: CLJZKSOXOMYAJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazole-4-acetic acid sodium is a sodium salt derivative of imidazole-4-acetic acid. Imidazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, due to their unique chemical structure and properties. This compound is particularly notable for its role in biological processes and its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-4-acetic acid sodium typically involves the oxidative decarboxylation of imidazole-4-acetaldehyde. This process can be catalyzed by enzymes such as diamine oxidase. The reaction conditions often include mild temperatures and the presence of specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes. These methods leverage the efficiency of enzymatic reactions to produce the compound in significant quantities. The use of biocatalysts not only enhances the reaction rate but also minimizes the formation of unwanted by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Imidazole-4-acetic acid sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have significant biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Imidazole-4-acetic acid sodium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of imidazole-4-acetic acid sodium involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist to certain receptors, thereby modulating biological responses. The compound’s effects are mediated through its binding to enzymes and receptors, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

  • Imidazole-4-acetaldehyde
  • Imidazole-4-acetic acid
  • Imidazole derivatives with different substituents

Comparison: Imidazole-4-acetic acid sodium is unique due to its sodium salt form, which enhances its solubility and stability compared to other imidazole derivatives. This makes it particularly useful in aqueous environments and for specific biological applications .

This compound stands out for its versatility and potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound in the field of chemistry and beyond.

Eigenschaften

Molekularformel

C5H6N2NaO2

Molekulargewicht

149.10 g/mol

InChI

InChI=1S/C5H6N2O2.Na/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);

InChI-Schlüssel

CLJZKSOXOMYAJS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC=N1)CC(=O)O.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.